2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-2-yl)ethanol and 2-(thiophen-3-yl)ethylamine. These intermediates can then be coupled through an acylation reaction using ethyl acetate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or furans.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or furans, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide involves its interaction with molecular targets in biological systems. The furan and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[2-(furan-2-yl)ethyl]acetamide
- 2-ethoxy-N-[2-(thiophen-3-yl)ethyl]acetamide
- N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
Uniqueness
2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is unique due to the presence of both furan and thiophene rings in its structure
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-2-17-9-14(16)15-8-12(11-5-7-19-10-11)13-4-3-6-18-13/h3-7,10,12H,2,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTSWZIYOKZKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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